3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine
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Overview
Description
“3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine” is a synthetic organic compound that features a pyridine ring substituted with a furan, an oxadiazole, and methoxy groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling reactions: The furan and oxadiazole rings can be coupled to the pyridine ring through various coupling reactions, such as Suzuki or Heck coupling.
Methoxylation: Introduction of methoxy groups can be done through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of scalable reactions, efficient purification methods, and safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Furanones, oxadiazole N-oxides.
Reduction products: Amines, hydroxylamines.
Substitution products: Compounds with varied functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in bioassays to study these effects.
Medicine
Industry
The compound may find use in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-hydroxyphenyl)pyridine
- 3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine
- 3-[5-(furan-2-yl)-1,2,4-thiadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine
Uniqueness
The unique combination of the furan, oxadiazole, and methoxyphenyl groups in “3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine” may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced properties for specific applications.
Properties
IUPAC Name |
5-(furan-2-yl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-23-13-7-5-12(6-8-13)15-10-9-14(18(20-15)24-2)17-21-19(26-22-17)16-4-3-11-25-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRGMGMIIYDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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